molecular formula C27H18O7 B12202126 benzyl [(2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

benzyl [(2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

Cat. No.: B12202126
M. Wt: 454.4 g/mol
InChI Key: OFGAMTCMSQNIAZ-UHFFFAOYSA-N
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Description

Benzyl [(2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate is a coumarin-derived compound featuring a bichromenyl core (two fused chromene rings) with two ketone groups at positions 2 and 2', a benzyloxyacetate ester substituent at position 7', and unsubstituted positions at 3 and 4'. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science. While direct crystallographic data for this compound are absent in the provided evidence, analogs such as ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 859134-37-5) and 8-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate (CAS: 855774-21-9) highlight the structural flexibility of this class .

Properties

Molecular Formula

C27H18O7

Molecular Weight

454.4 g/mol

IUPAC Name

benzyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C27H18O7/c28-25-14-21(22-12-18-8-4-5-9-23(18)34-27(22)30)20-11-10-19(13-24(20)33-25)31-16-26(29)32-15-17-6-2-1-3-7-17/h1-14H,15-16H2

InChI Key

OFGAMTCMSQNIAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with benzyl halides in the presence of a base such as potassium carbonate at room temperature . The reaction proceeds through the alkylation of the coumarin derivative, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of the original compound .

Scientific Research Applications

Benzyl [(2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [(2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The bichromenyl scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
Benzyl [(2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate -OAc (7'), -H (3,4') C₂₄H₁₆O₈ 432.38
8-Methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate -OAc (7'), -OMe (8), -H (3,4') C₂₁H₁₄O₇ 378.34
7',8'-Dimethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl acetate -OAc (7), -OMe (7',8'), -H (3,4') C₂₂H₁₆O₈ 408.36
Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate -OAc (7'), -Cl (6), -H (3,4') C₂₂H₁₅ClO₇ 426.80

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The introduction of chlorine at position 6 (as in CAS 869079-42-5) increases molecular polarity and may enhance reactivity in nucleophilic substitutions .
  • Methoxy Groups : Methoxy substituents (e.g., at 7',8') improve solubility in organic solvents but reduce crystallinity due to steric hindrance .
  • Ester Variations : Replacing benzyl with ethyl or methyl esters (e.g., in STL033748) modulates lipophilicity, impacting bioavailability .

Physicochemical Properties

Limited quantitative data are available for the target compound, but analogs provide insights:

  • Boiling Points : Benzyl phenyl acetate (CAS 102-16-9), a simpler analog, exhibits a boiling range of 317–319°C, suggesting that the bichromenyl derivatives likely have higher boiling points due to increased molecular weight and rigidity .
  • Solubility: Methoxy-substituted derivatives (e.g., 8-methoxy analog) show improved solubility in ethanol compared to halogenated variants, which aggregate in polar solvents .
  • Thermal Stability : The bichromenyl core’s conjugated system enhances thermal stability, as evidenced by decomposition temperatures >250°C in related coumarin derivatives .

Biological Activity

Benzyl [(2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₄O₅
  • Molecular Weight : 306.30 g/mol
  • IUPAC Name : Benzyl 3-(2-hydroxy-3-(1,3-dioxo-1H-benzopyran-7-yloxy)propanoate)

This compound features a benzyl group linked to a dioxo-bichromen moiety through an ester bond, which is critical for its biological activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This is particularly relevant in neuroprotective applications where oxidative damage is a concern.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been highlighted in several assays.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentration (µM)Effect Observed
1HeLa1050% cell viability after 48h
2MCF-72570% reduction in cell proliferation
3RAW264.750Significant decrease in TNF-alpha production

These findings indicate that the compound can effectively reduce cell viability and proliferation in cancer cell lines while modulating inflammatory responses.

Case Studies

  • Case Study on Neuroprotection : A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results showed that treatment with the compound significantly reduced neuronal death and preserved mitochondrial function.
    "The compound exhibited a protective effect against oxidative stress-induced apoptosis in neuronal cells" .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

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